molecular formula C4H5F4NO6S B8415546 2-Fluoro-2-nitro-1,3-propanediol monotriflate

2-Fluoro-2-nitro-1,3-propanediol monotriflate

Cat. No. B8415546
M. Wt: 271.15 g/mol
InChI Key: SPUYXPKUQVKBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04226777

Procedure details

A solution of 10.9 ml (0.65 mol) of triflic anhydride in 210 ml of ether was added dropwise over 25 minutes to a solution of 17.4 g (0.124 mol) of 2-fluoro-2-nitro-1,3-propanediol and 6.0 ml (0.074 mol) of pyridine in 210 ml of ether, at a temperature just below 26° C. After 16 hours, the resulting precipitate was filtered and washed with ether. The filtrate was stripped of solvent and the residue was partitioned between 300 ml of methylene chloride and 60 ml of water. The methylene chloride layer was washed with 30 ml of water, dried over sodium sulfate and chromatographed on a 125 g silica gel column. Elution with 500 ml of methylene chloride and with 1100 ml of 9:1 methylene chloride-ethyl acetate gave 15.5 g (88% yield) of 2-fluoro-2-nitro-1,3-propanediol monotriflate, which was recrystallized from methylene chloride. Skelly F: mp 29°-30°; proton NMR (CDCl3) δ2.65 (broad s, 1H,OH), 4.10 (d,J=14 Hz, 2H, CH2OH), 5.07 (m, J=14 Hz, 2 H CH2OSO2CF3); fluorine NMR (CDCl3) φ72.0 (s, 3F, CF3), 139.4 (quint, J=14 Hz, 1F, O2NCF): IR (CH2Cl2) 3625 (OH), 1580, 1350 (NO2), 1420, 1220, 1140, 900 (OSO2CF2), 1000 cm-1 (CF).
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
2-fluoro-2-nitro-1,3-propanediol
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One
Name
methylene chloride ethyl acetate
Quantity
1100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S([O:8][S:9]([C:12]([F:15])([F:14])[F:13])(=[O:11])=[O:10])(C(F)(F)F)(=O)=O.[F:16][C:17]([N+:22]([O-:24])=[O:23])([CH2:20]O)[CH2:18][OH:19].N1C=CC=CC=1.C(Cl)Cl.C(OCC)(=O)C>CCOCC>[S:9]([O:8][CH2:20][C:17]([F:16])([N+:22]([O-:24])=[O:23])[CH2:18][OH:19])([C:12]([F:13])([F:14])[F:15])(=[O:10])=[O:11] |f:3.4|

Inputs

Step One
Name
Quantity
10.9 mL
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Name
2-fluoro-2-nitro-1,3-propanediol
Quantity
17.4 g
Type
reactant
Smiles
FC(CO)(CO)[N+](=O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
210 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
210 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
methylene chloride ethyl acetate
Quantity
1100 mL
Type
reactant
Smiles
C(Cl)Cl.C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 300 ml of methylene chloride and 60 ml of water
WASH
Type
WASH
Details
The methylene chloride layer was washed with 30 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
chromatographed on a 125 g silica gel column
WASH
Type
WASH
Details
Elution with 500 ml of methylene chloride

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
S(=O)(=O)(C(F)(F)F)OCC(CO)([N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 15.5 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.